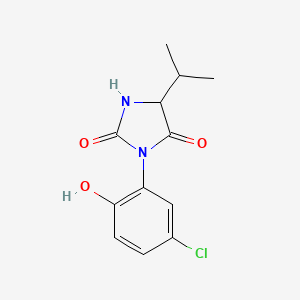
(4-(2-Bromoethyl)phenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Bromoethyl)phenyl)methanethiol is an organic compound characterized by a phenyl ring substituted with a bromoethyl group and a methanethiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Bromoethyl)phenyl)methanethiol typically involves the bromination of a suitable precursor, such as (4-(2-Hydroxyethyl)phenyl)methanethiol, followed by substitution reactions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, with the addition of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4-(2-Bromoethyl)phenyl)methanethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as thiols, amines, and alkoxides.
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromo group, yielding the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium amide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenylmethanethiols with various functional groups.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the ethyl-substituted phenylmethanethiol.
科学的研究の応用
(4-(2-Bromoethyl)phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-(2-Bromoethyl)phenyl)methanethiol involves its ability to undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromo group, which makes the carbon atom more susceptible to nucleophilic attack. The methanethiol group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
類似化合物との比較
Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the methanethiol group.
(4-(2-Chloroethyl)phenyl)methanethiol: Similar structure with a chloro group instead of a bromo group.
(4-(2-Bromoethyl)phenyl)ethanol: Similar structure with a hydroxyl group instead of a methanethiol group.
Uniqueness
(4-(2-Bromoethyl)phenyl)methanethiol is unique due to the presence of both a bromoethyl group and a methanethiol group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H11BrS |
|---|---|
分子量 |
231.15 g/mol |
IUPAC名 |
[4-(2-bromoethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H11BrS/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2 |
InChIキー |
PAKDQHYZYGYITN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCBr)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)


![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)


![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)
